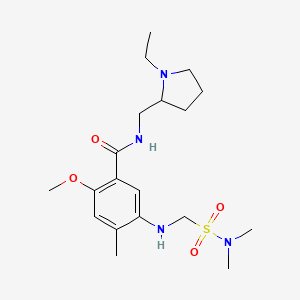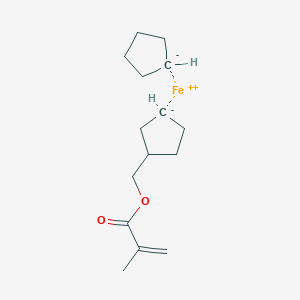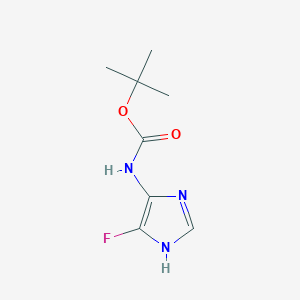
(R)-Ethyl 6-bromo-3-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 6-bromo-3-methylhexanoate is an organic compound with the molecular formula C9H17BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 6-bromo-3-methylhexanoate typically involves the bromination of a precursor compound. One common method is the bromination of 3-methylhexanoic acid, followed by esterification with ethanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification step can be carried out using an acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 6-bromo-3-methylhexanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 6-bromo-3-methylhexanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an alkoxide or amine, to form different derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of ethers or amines.
Reduction: Formation of 6-bromo-3-methylhexanol.
Oxidation: Formation of 6-bromo-3-methylhexanoic acid.
Scientific Research Applications
®-Ethyl 6-bromo-3-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Ethyl 6-bromo-3-methylhexanoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is converted to an alcohol, involving the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
®-Ethyl 6-chloro-3-methylhexanoate: Similar structure but with a chlorine atom instead of bromine.
®-Ethyl 6-fluoro-3-methylhexanoate: Similar structure but with a fluorine atom instead of bromine.
®-Ethyl 6-iodo-3-methylhexanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
®-Ethyl 6-bromo-3-methylhexanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2095128-41-7 |
|---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
ethyl (3R)-6-bromo-3-methylhexanoate |
InChI |
InChI=1S/C9H17BrO2/c1-3-12-9(11)7-8(2)5-4-6-10/h8H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
KEQLCUZKLBSQTD-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)CCCBr |
Canonical SMILES |
CCOC(=O)CC(C)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-oxo-1H-purin-9-ium-2-olate](/img/structure/B12819885.png)

![2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B12819895.png)


![2-Isopropyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12819912.png)
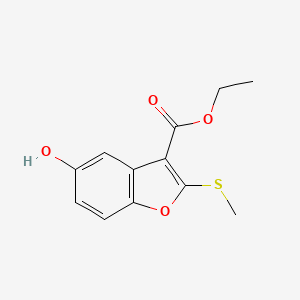

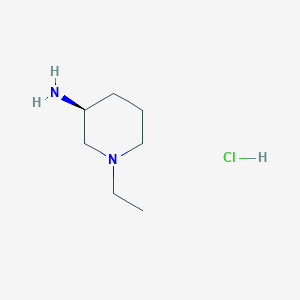
![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12819943.png)
